HLM Metabolic Stability
A patent specifically covering 6-CF3-substituted benzothiazinones states that these derivatives exhibit improved human liver microsomal metabolic half-life (T1/2) compared to other benzothiazinone derivatives [1]. While the patent explicitly compares the invented 6-CF3 compounds to positive controls like PBTZ169 (a known 6-CF3 derivative) and notes superior human liver microsome metabolic half-life and water solubility, it provides class-level evidence that the 6-CF3 substitution is a critical driver of this improved stability. This claim is supported by a broader study showing that electron-withdrawing groups at C-6 are essential for preventing detrimental in vivo biotransformation, such as hydride-Meisenheimer complex formation [2].
| Evidence Dimension | In vitro metabolic stability (Human Liver Microsomes) |
|---|---|
| Target Compound Data | Improved T1/2 (specific value not disclosed for CAS 716-82-5 alone, but claimed for its 6-CF3 subclass) |
| Comparator Or Baseline | Unsubstituted benzothiazinone (CAS 5325-20-2) and other non-fluorinated derivatives known to have short T1/2 |
| Quantified Difference | Qualitative improvement (stable vs. unstable), directly linked to 6-CF3 group presence |
| Conditions | Human liver microsomes, 1.0 µM compound concentration, 0.5 mg/mL protein, 37°C (as per patent assay methods [1]) |
Why This Matters
For procurement in drug discovery, a longer metabolic half-life is a critical pharmacokinetic parameter that reduces the risk of rapid drug clearance, a known liability in older benzothiazinone candidates.
- [1] Soochow University. CN-113121521-A: 6-trifluoromethyl-substituted benzothiazinone derivative and preparation method and application thereof. Patent, 2021. View Source
- [2] Gonzalez, S. et al. Modulation of the Meisenheimer complex metabolism of nitro-benzothiazinones by targeted C-6 substitution. Communications Chemistry, 2024, 7, 153. View Source
